molecular formula C24H22F2N2S2 B14474090 8,8'-Disulfanediylbis(5-fluoro-4,6,7-trimethylquinoline) CAS No. 65118-60-7

8,8'-Disulfanediylbis(5-fluoro-4,6,7-trimethylquinoline)

Cat. No.: B14474090
CAS No.: 65118-60-7
M. Wt: 440.6 g/mol
InChI Key: CRUBWPHAKFEVBT-UHFFFAOYSA-N
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Description

8,8’-Disulfanediylbis(5-fluoro-4,6,7-trimethylquinoline) is a complex organic compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a unique structure with two quinoline moieties connected by a disulfide bridge, and it includes fluorine and methyl groups that enhance its chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8,8’-Disulfanediylbis(5-fluoro-4,6,7-trimethylquinoline) typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques like chromatography can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

8,8’-Disulfanediylbis(5-fluoro-4,6,7-trimethylquinoline) undergoes various chemical reactions, including:

    Oxidation: The disulfide bridge can be oxidized to form sulfoxides or sulfones.

    Reduction: The disulfide bridge can be reduced to thiols.

    Substitution: The fluorine and methyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols.

Scientific Research Applications

8,8’-Disulfanediylbis(5-fluoro-4,6,7-trimethylquinoline) has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential as an antimicrobial or anticancer agent due to its unique structure.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antiviral activities.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of 8,8’-Disulfanediylbis(5-fluoro-4,6,7-trimethylquinoline) involves its interaction with specific molecular targets. The disulfide bridge can undergo redox reactions, influencing cellular redox states. The quinoline moieties can intercalate with DNA or interact with enzymes, affecting their activity. The fluorine and methyl groups enhance the compound’s binding affinity and stability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8,8’-Disulfanediylbis(5-fluoro-4,6,7-trimethylquinoline) is unique due to its specific combination of fluorine, methyl groups, and a disulfide bridge. This combination imparts distinct chemical properties, such as enhanced stability and reactivity, making it valuable for various applications.

Properties

CAS No.

65118-60-7

Molecular Formula

C24H22F2N2S2

Molecular Weight

440.6 g/mol

IUPAC Name

5-fluoro-8-[(5-fluoro-4,6,7-trimethylquinolin-8-yl)disulfanyl]-4,6,7-trimethylquinoline

InChI

InChI=1S/C24H22F2N2S2/c1-11-7-9-27-21-17(11)19(25)13(3)15(5)23(21)29-30-24-16(6)14(4)20(26)18-12(2)8-10-28-22(18)24/h7-10H,1-6H3

InChI Key

CRUBWPHAKFEVBT-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=C(C(=C(C2=NC=C1)SSC3=C(C(=C(C4=C(C=CN=C43)C)F)C)C)C)C)F

Origin of Product

United States

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